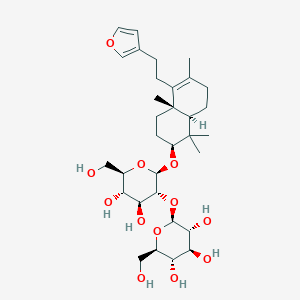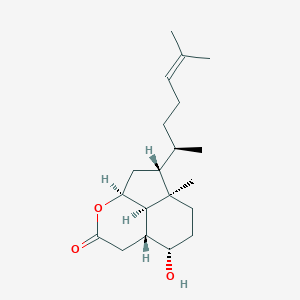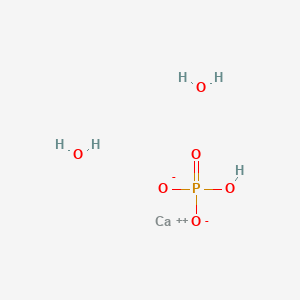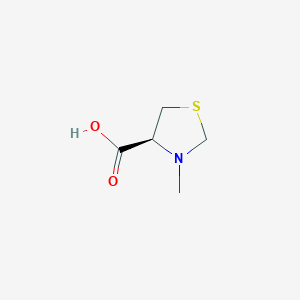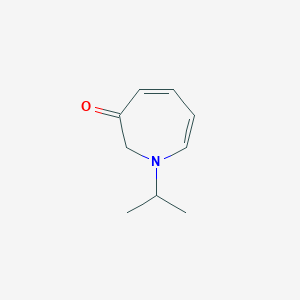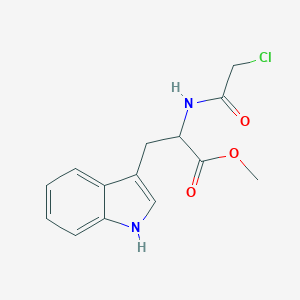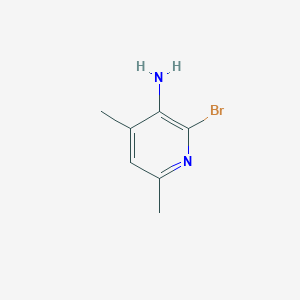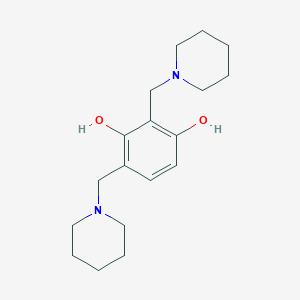![molecular formula C8H12O B033965 1-[(1S)-Cyclohex-3-en-1-yl]ethanone CAS No. 109583-33-7](/img/structure/B33965.png)
1-[(1S)-Cyclohex-3-en-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1S)-Cyclohex-3-en-1-yl]ethanone, also known as α-ionone, is a natural aroma compound that is commonly found in various fruits, vegetables, and flowers. It is widely used in the food and fragrance industries due to its unique scent and flavor. In recent years, there has been an increased interest in the scientific research of α-ionone due to its potential health benefits and therapeutic applications.
Mechanism Of Action
The mechanism of action of α-ionone is not fully understood, but it is believed to act through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. It has also been shown to activate various signaling pathways that are involved in cell survival and differentiation.
Biochemical And Physiological Effects
α-ionone has been found to have several biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in cancer cell growth and proliferation. It also has antioxidant properties and can scavenge free radicals and reactive oxygen species. Additionally, α-ionone has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes.
Advantages And Limitations For Lab Experiments
One of the advantages of using α-ionone in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, α-ionone can have variable effects depending on the cell type and concentration used, which can make it challenging to interpret the results.
Future Directions
There are several future directions for the scientific research of α-ionone. One area of interest is its potential use in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of α-ionone and its effects on various signaling pathways. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of α-ionone in humans.
Synthesis Methods
There are several methods for synthesizing α-ionone, including the oxidation of β-ionone, the cyclization of citral, and the condensation of acetone with β-ionone. The most commonly used method is the oxidation of β-ionone using various oxidizing agents such as potassium permanganate, chromium trioxide, and sodium dichromate.
Scientific Research Applications
α-ionone has been extensively studied for its potential health benefits and therapeutic applications. Some of the key research areas include cancer prevention, anti-inflammatory effects, and neuroprotection. Studies have shown that α-ionone has potent anticancer properties and can inhibit the growth and proliferation of various cancer cells, including breast, colon, and prostate cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines and enzymes. Additionally, α-ionone has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
109583-33-7 |
|---|---|
Product Name |
1-[(1S)-Cyclohex-3-en-1-yl]ethanone |
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-[(1S)-cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h2-3,8H,4-6H2,1H3/t8-/m1/s1 |
InChI Key |
DJCDJUMICVADAG-MRVPVSSYSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CCC=CC1 |
SMILES |
CC(=O)C1CCC=CC1 |
Canonical SMILES |
CC(=O)C1CCC=CC1 |
synonyms |
Ethanone, 1-(3-cyclohexen-1-yl)-, (S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



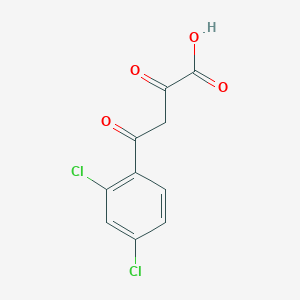
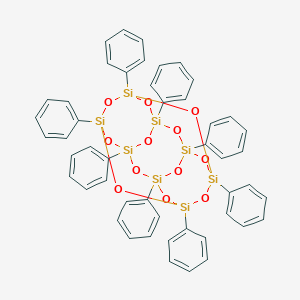
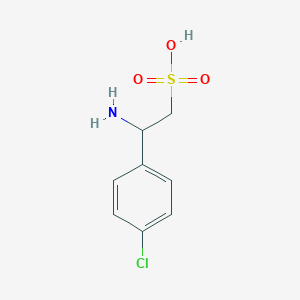
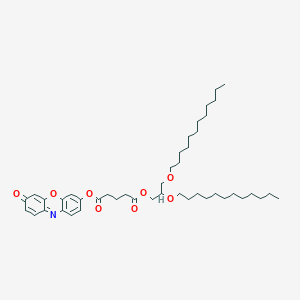
![3-Benzyl-4-[4-(methylamino)butoxy]phenol](/img/structure/B33891.png)
